2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate
Description
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate is a sulfonate ester characterized by a benzene sulfonate core substituted with 3,4-dichloro and 2-methoxy groups, linked to a 2,5-dimethylphenyl moiety. This compound’s structure combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-4-5-10(2)12(8-9)21-22(18,19)13-7-6-11(16)14(17)15(13)20-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMDLJBSXOEZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanisms
Sulfonation is typically performed using concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) at elevated temperatures (80–150°C). For 3,4-dichloro-2-methoxybenzene, the reaction proceeds as follows:
The use of oleum (20% SO₃ in H₂SO₄) enhances reaction efficiency by generating the electrophilic SO₃ species, which attacks the aromatic ring at the para position relative to the methoxy group. The reaction mixture is quenched with ice water, and the sulfonic acid is isolated via crystallization or solvent extraction.
Optimization and Challenges
-
Temperature Control : Excessive temperatures (>150°C) risk over-sulfonation or decomposition.
-
Solvent Selection : Polar aprotic solvents (e.g., dichloroethane) improve solubility of the aromatic substrate.
-
Yield : Typical yields range from 70–85%, with purity dependent on recrystallization conditions.
Synthesis of 3,4-Dichloro-2-Methoxybenzenesulfonyl Chloride
Chlorination of Sulfonic Acid
The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂):
Reaction conditions:
Purification and Stability
Sulfonyl chlorides are moisture-sensitive and require anhydrous handling. Purification via vacuum distillation or column chromatography ensures minimal hydrolysis to the sulfonic acid.
Esterification with 2,5-Dimethylphenol
Reaction Protocol
The sulfonyl chloride is reacted with 2,5-dimethylphenol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl:
Conditions :
Side Reactions and Mitigation
-
Hydrolysis of Sulfonyl Chloride : Controlled by rigorous drying of solvents and reagents.
-
Self-Coupling of Phenol : Avoided by gradual addition of the sulfonyl chloride and excess base.
Alternative Synthetic Routes
Direct Sulfonation-Esterification
A one-pot approach involves sulfonation followed by in situ esterification using 2,5-dimethylphenol and a coupling agent (e.g., DCC). However, this method faces challenges in controlling regioselectivity and purity.
Supercritical Fluid Synthesis
Inspired by patent CN108047001B, supercritical water (360–470°C, ≥21.5 MPa) could theoretically facilitate rapid sulfonation and esterification. However, this method remains untested for sulfonate esters and may degrade thermally labile groups.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | H₂SO₄ sulfonation → PCl₅ → Esterification | 70–80% | >98% | High |
| One-Pot Synthesis | Simultaneous sulfonation/esterification | 50–60% | 85–90% | Moderate |
| Supercritical Approach | High-temperature/pressure water | N/A | N/A | Low |
Chemical Reactions Analysis
Types of Reactions
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the presence of chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally analogous molecules:
Substituent Position and Electronic Effects
- Target Compound vs. Carboxamides: The 2,5-dimethylphenyl group in the target compound mirrors the substituent arrangement in N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, a potent PET inhibitor . However, the sulfonate ester replaces the carboxamide linkage, which may alter binding interactions. Carboxamides with electron-withdrawing substituents (e.g., F, Cl) exhibit enhanced PET inhibition due to increased lipophilicity and improved interaction with photosystem II .
- Target Compound vs. Nitrobenzene Derivatives: The absence of a nitro group (as in 1,5-dichloro-3-methoxy-2-nitrobenzene ) reduces the target’s electron-withdrawing capacity but may mitigate toxicity risks associated with nitro compounds.
Biological Activity
2,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a sulfonate group attached to a benzene ring, which is further substituted with dimethyl, dichloro, and methoxy groups. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (2,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate
- Molecular Formula : C15H14Cl2O4S
- CAS Number : 889799-25-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, potentially leading to inhibition or activation of enzymatic activity. Additionally, the presence of chloro and methoxy groups may enhance the compound's binding affinity and specificity towards its targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound possess significant anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines including A549 (lung cancer) and HCT116 (colon cancer), suggesting a promising therapeutic potential .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonate derivatives against clinical isolates of MRSA. The results indicated that compounds with similar structural motifs to this compound exhibited potent inhibitory effects on bacterial growth .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of related compounds in animal models. The study reported that certain derivatives significantly inhibited tumor growth in mice injected with cancer cells, showcasing their potential as therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for 2,5-dimethylphenyl 3,4-dichloro-2-methoxybenzene-1-sulfonate, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of 3,4-dichloro-2-methoxybenzene followed by esterification with 2,5-dimethylphenol. Key steps include:
- Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane with catalytic DMAP (4-dimethylaminopyridine) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC and confirm purity by HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm sulfonate ester linkage. For example, the methoxy group appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 419.0) and fragments related to sulfonate cleavage .
- X-ray Crystallography : Single-crystal analysis resolves spatial conformation and validates stereoelectronic effects .
- HPLC : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for purity assessment .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture Control : Use desiccants and airtight containers to avoid hydrolysis of the sulfonate ester .
- Short-Term Use : Avoid long-term storage (>6 months) due to potential decomposition into dichlorophenolic byproducts .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?
- Disorder Handling : In SHELXL, split occupancy refinement and restraints (e.g., SIMU, DELU) model disordered groups like methyl or methoxy substituents .
- Twinning : For twinned crystals (common in polar space groups), use TWIN/BASF commands in SHELX to refine twin laws and improve Rint values .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure data integrity .
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
- NMR vs. DFT Calculations : If experimental H NMR shifts deviate >0.3 ppm from DFT-predicted values (e.g., Gaussian09 with B3LYP/6-311+G(d,p)), reassess solvent effects or conformational sampling in simulations .
- X-ray vs. IR : Discrepancies in carbonyl/sulfonate stretching (IR) versus crystallographic bond lengths may indicate dynamic effects; use temperature-dependent crystallography to probe flexibility .
Q. What methodologies are recommended for studying its biological activity (e.g., enzyme inhibition)?
- In Vitro Assays : Screen against target enzymes (e.g., kinases, esterases) using fluorogenic substrates. For example, measure IC50 via dose-response curves in PBS buffer (pH 7.4) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Focus on sulfonate interactions with catalytic lysine or arginine residues .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to assess t1/2 and CYP450-mediated degradation .
Q. How can regioselectivity in electrophilic substitution reactions of this compound be controlled?
- Directing Effects : The 3,4-dichloro-2-methoxy group deactivates the benzene ring, favoring electrophilic attack at the para position to the sulfonate.
- Lewis Acid Catalysis : Use AlCl3 to stabilize transition states in nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3), achieving >80% para-substituted products .
Q. What advanced analytical techniques quantify trace impurities or degradation products?
- LC-HRMS : Hyphenated LC-QTOF identifies impurities at ppm levels (e.g., hydrolyzed sulfonic acid derivatives) .
- Stability-Indicating Assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC-DAD detect degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
